![molecular formula C20H26N4O3 B2639140 3-甲基丁基 2-氨基-1-(3-甲氧基丙基)-1H-吡咯并[2,3-b]喹喔啉-3-羧酸盐 CAS No. 836640-99-4](/img/structure/B2639140.png)

3-甲基丁基 2-氨基-1-(3-甲氧基丙基)-1H-吡咯并[2,3-b]喹喔啉-3-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

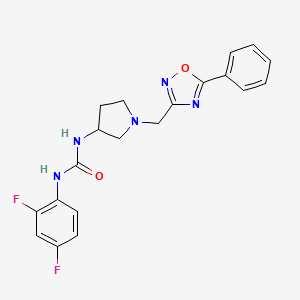

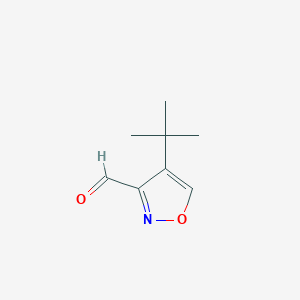

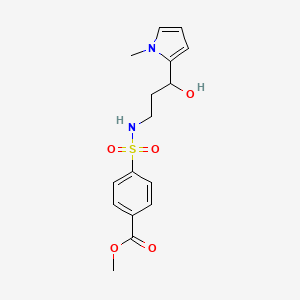

This compound is a quinoxaline derivative. Quinoxaline is a heterocyclic compound with a bicyclic structure, consisting of a benzene ring fused to a pyrazine ring. It’s often used as a building block in the synthesis of more complex compounds, particularly in pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoxaline core, followed by various substitutions to add the different functional groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These include an amino group (NH2), a carboxylate group (COO-), and a methoxy group (OCH3), among others. Each of these groups would have distinct chemical properties that would influence the overall behavior of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that might be relevant for this compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Unfortunately, without specific data, these properties can’t be accurately predicted .科学研究应用

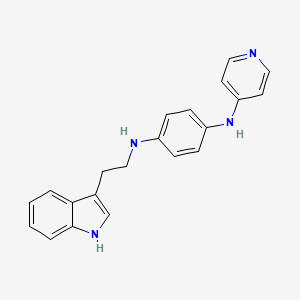

放射性示踪剂发展用于 GABA 受体成像

一项研究使用正电子发射断层扫描 (PET) 开发了用于成像 GABA_A- 和 GABA_B-苯二氮卓受体的新的放射性示踪剂。两种喹啉作为 γ-氨基丁酸 (GABA) 受体的正变构调节剂,在甲氧基位置用碳-11 进行放射性标记。初步研究显示出有希望的成像特征,其中一种放射性示踪剂显示出更高的脑部摄取和进一步评估 GABA_A 受体成像的潜力 (Moran 等,2012)。

新型合成方法

从 4-甲酰喹啉中简便合成一些新的 3H-吡咯并[2,3-c]喹啉衍生物的研究展示了创新的合成路线。这些衍生物直接通过缩合制备,表明了吡咯喹啉结构的化学多功能性和潜在药物应用 (Molina、Alajarín 和 Sánchez-Andrada,1993)。

抗微生物和抗病毒活性

一项研究从链霉菌属 neau50 合成了新的喹啉衍生物,该衍生物对人肺腺癌细胞系 A549 表现出细胞毒性。这突出了吡咯喹啉衍生物在开发新的抗微生物和抗癌剂中的潜力 (Wang 等,2011)。

喜树碱类似物的合成

合成 2,3-二氢-1H-吡咯并[3,4-b]喹啉(喜树碱合成中的关键中间体)的努力揭示了这些结构在癌症治疗药物化学中的重要性。该研究描述了一种有效的区域选择性合成方法 (Zalkow 等,1971)。

作用机制

Target of Action

The primary target of 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is currently under investigation . The compound has been evaluated in various assays, suggesting a potential interaction with multiple targets .

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound’s effects on these pathways and their downstream effects are subjects of ongoing research .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate are currently under investigation . These properties will have a significant impact on the compound’s bioavailability .

Result of Action

Ongoing research aims to elucidate these effects and their implications for the compound’s therapeutic potential .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate . These factors include the physiological environment within the body, as well as external factors such as temperature and pH .

安全和危害

未来方向

生化分析

Biochemical Properties

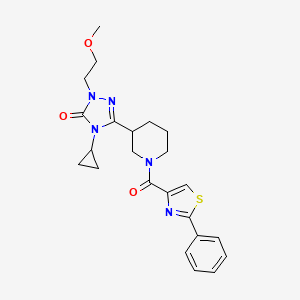

3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes such as dihydrolipoyllysine-residue acetyltransferase, a component of the pyruvate dehydrogenase complex . This interaction suggests that the compound may influence metabolic pathways involving pyruvate metabolism. Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with various proteins, potentially altering their activity and stability.

Cellular Effects

The effects of 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on cellular metabolism includes changes in the flux of metabolic intermediates and the regulation of energy production pathways.

Molecular Mechanism

At the molecular level, 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it has been observed to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, toxic or adverse effects can occur, including cellular stress, apoptosis, and organ toxicity. These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.

Metabolic Pathways

3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as pyruvate dehydrogenase, influencing the conversion of pyruvate to acetyl-CoA . This interaction affects the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to changes in energy production and metabolic flux. Additionally, the compound may impact the levels of various metabolites, further influencing cellular metabolism.

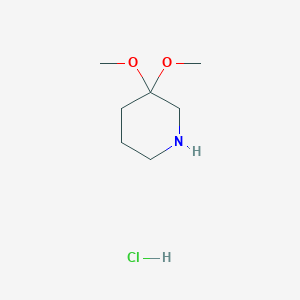

Transport and Distribution

The transport and distribution of 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization within cells can affect its activity and function, with potential accumulation in specific organelles influencing its biochemical effects.

Subcellular Localization

The subcellular localization of 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

3-methylbutyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-13(2)9-12-27-20(25)16-17-19(24(18(16)21)10-6-11-26-3)23-15-8-5-4-7-14(15)22-17/h4-5,7-8,13H,6,9-12,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHZLDOFIYICBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2639061.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one](/img/structure/B2639070.png)

![1-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2639078.png)

![Methyl 4-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2639079.png)